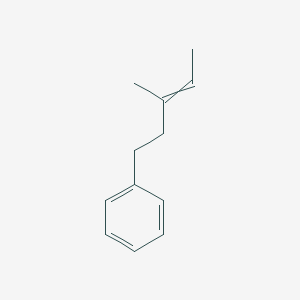
(3-Methylpent-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpent-3-en-1-yl)benzene is an organic compound with the molecular formula C12H16. It is a derivative of benzene, where a (3-methylpent-3-en-1-yl) group is attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpent-3-en-1-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with (3-methylpent-3-en-1-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, helps in isolating the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpent-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the (3-methylpent-3-en-1-yl) group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major product is the saturated derivative of this compound.
Substitution: Various substituted benzene derivatives can be formed, such as halogenated or nitrated products.
Scientific Research Applications
(3-Methylpent-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand the interactions of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3-Methylpent-3-en-1-yl)benzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The (3-methylpent-3-en-1-yl) group can influence the reactivity and orientation of the substitution due to its electron-donating or withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpent-3-en-1-yl)benzene
- (2-Methylpent-3-en-1-yl)benzene
- (3-Methylpent-2-en-1-yl)benzene
Uniqueness
(3-Methylpent-3-en-1-yl)benzene is unique due to the position of the double bond and the methyl group in the (3-methylpent-3-en-1-yl) side chain. This specific structure can lead to different reactivity and properties compared to its isomers.
Properties
CAS No. |
33501-91-6 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-methylpent-3-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
FCEPULKDTPHRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


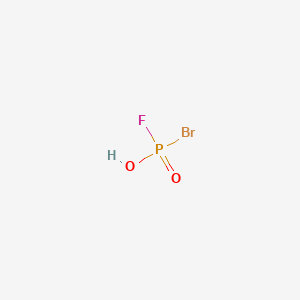
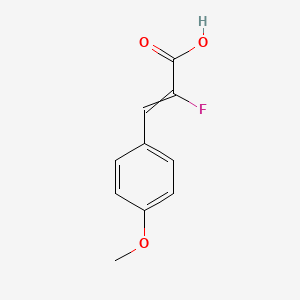
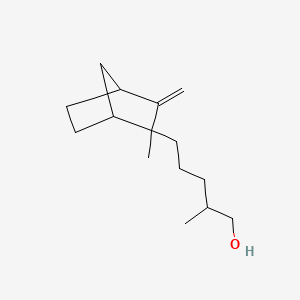
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
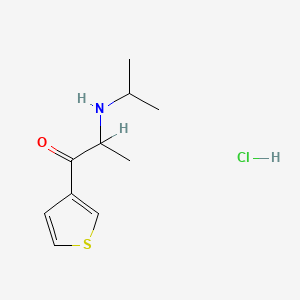
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
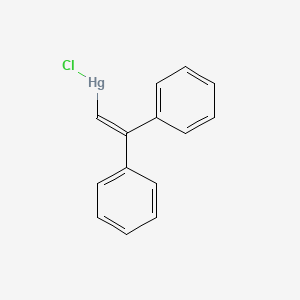
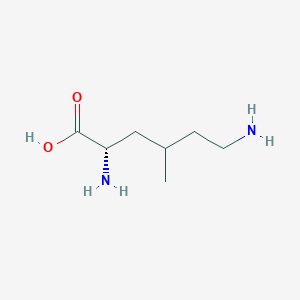
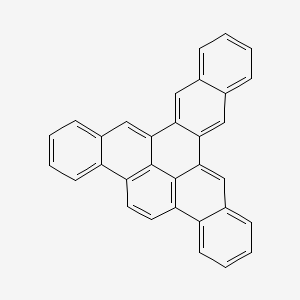
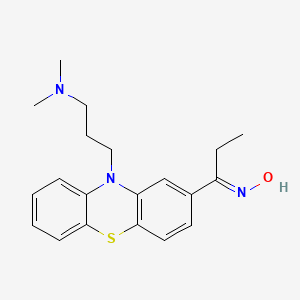


![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
